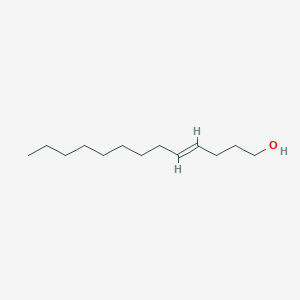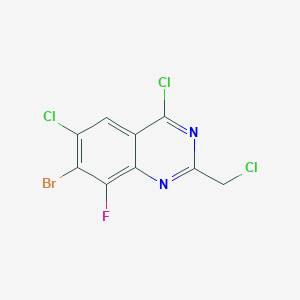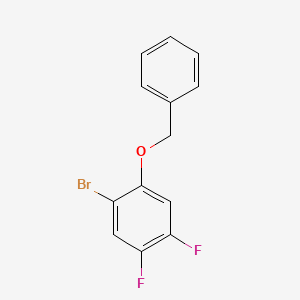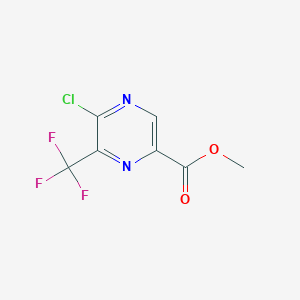![molecular formula C16H8F10 B6315540 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane CAS No. 16090-19-0](/img/structure/B6315540.png)
1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane (TFBPE) is a compound that has been studied extensively for its potential use in a variety of scientific and industrial applications. TFBPE is a highly fluorinated compound that has been found to be an effective solvent for organic compounds, and has been used in the synthesis of a variety of organic compounds. TFBPE is also known to have a low toxicity profile, making it an attractive choice for use in laboratory experiments.
科学的研究の応用
1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane has been studied extensively for its potential use in a variety of scientific and industrial applications. This compound has been found to be an effective solvent for a variety of organic compounds and has been used in the synthesis of a variety of organic compounds. This compound has also been found to be a useful solvent for the extraction of organic compounds from aqueous solutions. Additionally, this compound has been found to be an effective solubilizing agent for a variety of drugs and has been used in the formulation of drug delivery systems.
作用機序
The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane is not fully understood. However, it is believed to involve the formation of hydrogen bonds between the this compound molecule and the molecules of the organic compounds it is solubilizing. The hydrogen bonds formed between the this compound molecule and the molecules of the organic compounds are believed to be responsible for the solubilizing effect of this compound.
Biochemical and Physiological Effects
This compound has been found to be relatively non-toxic, with no significant adverse effects observed in laboratory animals when exposed to high concentrations of the compound. Additionally, this compound has been found to be non-irritating to the skin and eyes, and has been found to be non-sensitizing when applied topically.
実験室実験の利点と制限
The main advantages of using 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane in laboratory experiments are its low toxicity, its ability to solubilize a variety of organic compounds, and its non-irritating and non-sensitizing properties. Additionally, this compound is relatively inexpensive and easy to obtain. The main limitation of using this compound in laboratory experiments is its lack of solubility in water, which can limit its use in certain applications.
将来の方向性
There are a number of potential future directions for the use of 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane in scientific and industrial applications. One potential future direction is the development of this compound-based drug delivery systems. Additionally, this compound could be used as a solvent for the extraction of organic compounds from aqueous solutions. Additionally, this compound could be used in the synthesis of a variety of organic compounds. Finally, this compound could be used as a replacement for more toxic solvents in laboratory experiments.
合成法
1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane is typically synthesized via a multi-step process involving the reaction of trifluoromethylbenzene and tetrafluoroethylene. The first step involves the reaction of trifluoromethylbenzene with a strong base, such as sodium hydride, to form a trifluoromethylbenzene-sodium hydride adduct. This adduct is then reacted with tetrafluoroethylene in the presence of a catalyst, such as palladium, to form this compound. This reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent the formation of undesirable side products.
特性
IUPAC Name |
1-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F10/c17-13(18,9-1-5-11(6-2-9)15(21,22)23)14(19,20)10-3-7-12(8-4-10)16(24,25)26/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMCSVDDDBQCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)C(F)(F)F)(F)F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)

![5-Benzyl-2-(4-fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6315467.png)
![5-Benzyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine](/img/structure/B6315471.png)
![2-Iodo-4-oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315474.png)

![2-Iodo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315480.png)
![[1,1'-Biphenyl]-2-yl(methyl)sulfane](/img/structure/B6315488.png)


![4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine, 95%](/img/structure/B6315514.png)


